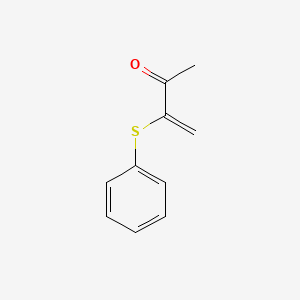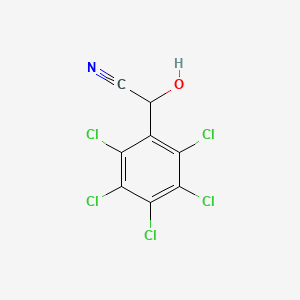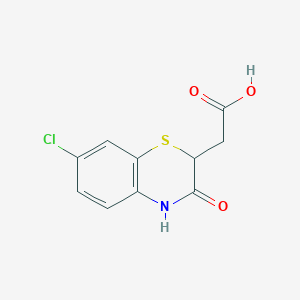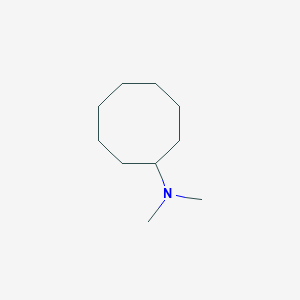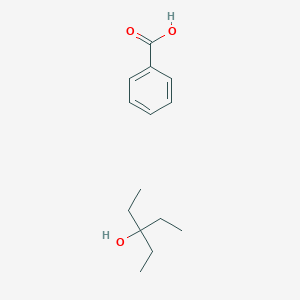
Benzoic acid;3-ethylpentan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;3-ethylpentan-3-ol: is a compound that combines the properties of benzoic acid and 3-ethylpentan-3-ol Benzoic acid is a simple aromatic carboxylic acid, while 3-ethylpentan-3-ol is a tertiary alcohol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
-
Benzoic Acid:
- Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or chromic acid.
- Another method involves the hydrolysis of benzamide or benzonitrile.
-
3-Ethylpentan-3-ol:
- 3-Ethylpentan-3-ol can be synthesized through the hydration of 3-ethyl-2-pentene.
- It can also be prepared by the reduction of 3-ethyl-3-pentanone using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods:
- Industrial production of benzoic acid typically involves the partial oxidation of toluene with oxygen in the presence of a cobalt or manganese catalyst.
- 3-Ethylpentan-3-ol is produced on an industrial scale through the catalytic hydrogenation of 3-ethyl-3-pentanone.
Analyse Chemischer Reaktionen
Types of Reactions:
-
Oxidation:
- Benzoic acid can undergo oxidation to form benzene and carbon dioxide.
- 3-Ethylpentan-3-ol can be oxidized to form 3-ethyl-3-pentanone.
-
Reduction:
- Benzoic acid can be reduced to benzyl alcohol.
- 3-Ethylpentan-3-ol can be reduced to 3-ethylpentane.
-
Substitution:
- Benzoic acid can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
- 3-Ethylpentan-3-ol can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromic acid, and oxygen.
- Reducing agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas.
- Substitution reagents: Nitric acid, sulfuric acid, and halogens.
Major Products:
- Oxidation of benzoic acid produces benzene and carbon dioxide.
- Reduction of benzoic acid produces benzyl alcohol.
- Substitution reactions of benzoic acid produce nitrobenzoic acid, sulfonic acid derivatives, and halobenzoic acids.
- Oxidation of 3-ethylpentan-3-ol produces 3-ethyl-3-pentanone.
- Reduction of 3-ethylpentan-3-ol produces 3-ethylpentane.
- Substitution reactions of 3-ethylpentan-3-ol produce various alkyl and aryl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Benzoic acid is used as a precursor in the synthesis of various organic compounds, including dyes, perfumes, and pharmaceuticals.
- 3-Ethylpentan-3-ol is used as a solvent and intermediate in organic synthesis.
Biology:
- Benzoic acid is used as a preservative in food and beverages due to its antimicrobial properties.
- 3-Ethylpentan-3-ol is studied for its potential use in biological assays and as a reagent in biochemical research.
Medicine:
- Benzoic acid is used in topical medications for its antifungal and antibacterial properties.
- 3-Ethylpentan-3-ol is investigated for its potential therapeutic applications in drug development.
Industry:
- Benzoic acid is used in the production of plasticizers, resins, and coatings.
- 3-Ethylpentan-3-ol is used as a solvent in the manufacturing of paints, varnishes, and adhesives.
Wirkmechanismus
Benzoic Acid:
- Benzoic acid exerts its antimicrobial effects by disrupting the cell membrane of microorganisms, leading to cell death.
- It is metabolized in the liver to form hippuric acid, which is excreted in the urine.
3-Ethylpentan-3-ol:
- The mechanism of action of 3-ethylpentan-3-ol is not well-documented, but it is believed to interact with cellular membranes and proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
-
Benzoic Acid:
- Salicylic acid
- p-Aminobenzoic acid
- Benzyl alcohol
-
3-Ethylpentan-3-ol:
- 3-Methyl-3-pentanol
- 3-Hexanol
- 3-Ethyl-2-pentanol
Uniqueness:
- Benzoic acid is unique due to its simple aromatic structure and versatile applications in various fields.
- 3-Ethylpentan-3-ol is unique due to its tertiary alcohol structure, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
23293-74-5 |
|---|---|
Molekularformel |
C14H22O3 |
Molekulargewicht |
238.32 g/mol |
IUPAC-Name |
benzoic acid;3-ethylpentan-3-ol |
InChI |
InChI=1S/C7H6O2.C7H16O/c8-7(9)6-4-2-1-3-5-6;1-4-7(8,5-2)6-3/h1-5H,(H,8,9);8H,4-6H2,1-3H3 |
InChI-Schlüssel |
SNHYSAUFSOQKOL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CC)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



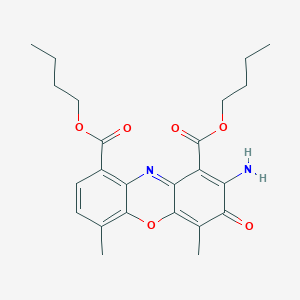


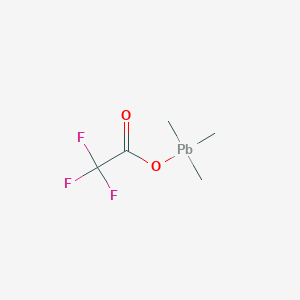

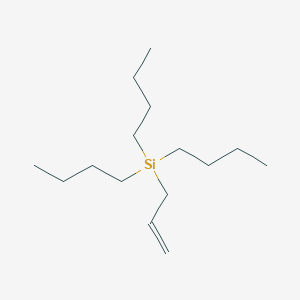
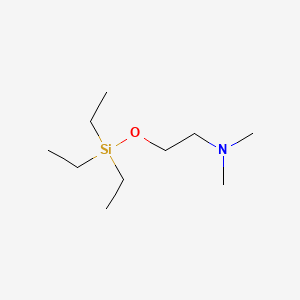
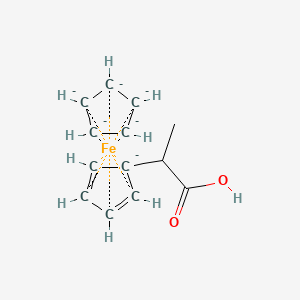
![2,4,9,11-Tetramethyl-3,6,10,13-tetraoxapentacyclo[7.5.0.02,8.04,12.05,11]tetradecane-7,14-dione](/img/structure/B14713358.png)
